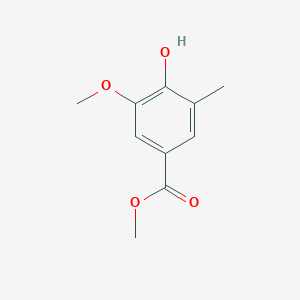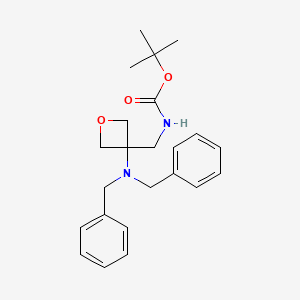
Tert-butyl cyanomethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl cyanomethyl carbonate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis. This compound is particularly useful in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl cyanomethyl carbonate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl cyanomethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and carboxylic acids.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include nitriles, carboxylic acids, primary amines, and various substituted derivatives .
Applications De Recherche Scientifique
Tert-butyl cyanomethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: This compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Tert-butyl cyanomethyl carbonate involves the protection of amino groups through the formation of a stable Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl acetate
- tert-Butyl alcohol
Uniqueness
Tert-butyl cyanomethyl carbonate is unique due to its specific application as a protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a preferred choice over other similar compounds .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
tert-butyl cyanomethyl carbonate |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)11-6(9)10-5-4-8/h5H2,1-3H3 |
Clé InChI |
PNGGROPHMDADFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OCC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8380895.png)

![3-[5-Bromo-2-(3-hydroxy-propyl)-thiophen-3-yl]-propionitrile](/img/structure/B8380906.png)


![3-[(4-Methoxyphenyl)sulfonyl]-pentan-1-ol](/img/structure/B8380916.png)
![6-Fluoro-2-[(3-methoxy-5-methylphenyl)sulfonyl]benzenecarbonitrile](/img/structure/B8380919.png)





